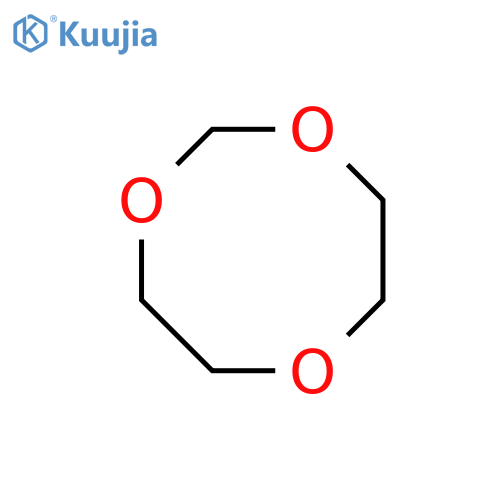Cas no 1779-19-7 (1,3,6-Trioxocane)

1,3,6-Trioxocane structure
1,3,6-Trioxocane 化学的及び物理的性質
名前と識別子
-
- 1,3,6-Trioxocane
- Diethylene glycol formal
- EINECS 217-215-2
- 1,3,6-Trioxacyclooctane
- 1,3,6-Trioxocin, tetrahydro-
- Diglycol formal
- 561U3X799V
- 1,3,6-trioxocan
- AUAGGMPIKOZAJZ-UHFFFAOYSA-N
- AKOS006275644
- FT-0690855
- SCHEMBL337772
- UNII-561U3X799V
- 1779-19-7
- EN300-123356
- Q27261350
- NS00047101
- DTXSID00170393
-
- インチ: InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2
- InChIKey: AUAGGMPIKOZAJZ-UHFFFAOYSA-N
- ほほえんだ: O1CCOCCOC1
計算された属性
- せいみつぶんしりょう: 118.06300
- どういたいしつりょう: 118.062994
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 49.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
- 疎水性パラメータ計算基準値(XlogP): _0.5
じっけんとくせい
- 密度みつど: 1.026±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 165 ºC
- フラッシュポイント: 51.3±19.1 ºC,
- 屈折率: 1.4423 (589.3 nm 20 ºC)
- ようかいど: 可溶性(215 g/l)(25ºC)、
- PSA: 27.69000
- LogP: 0.00730
1,3,6-Trioxocane セキュリティ情報
1,3,6-Trioxocane 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3,6-Trioxocane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-123356-0.1g |
1,3,6-trioxocane |
1779-19-7 | 95% | 0.1g |
$96.0 | 2023-02-15 | |
| Enamine | EN300-123356-5.0g |
1,3,6-trioxocane |
1779-19-7 | 95% | 5.0g |
$1033.0 | 2023-02-15 | |
| Enamine | EN300-123356-1.0g |
1,3,6-trioxocane |
1779-19-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-123356-0.25g |
1,3,6-trioxocane |
1779-19-7 | 95% | 0.25g |
$136.0 | 2023-02-15 | |
| Enamine | EN300-123356-100mg |
1,3,6-trioxocane |
1779-19-7 | 95.0% | 100mg |
$96.0 | 2023-10-02 | |
| Enamine | EN300-123356-50mg |
1,3,6-trioxocane |
1779-19-7 | 95.0% | 50mg |
$65.0 | 2023-10-02 | |
| 1PlusChem | 1P00ABV8-250mg |
1,3,6-TRIOXACYCLOOCTANE |
1779-19-7 | 95% | 250mg |
$224.00 | 2024-06-19 | |
| 1PlusChem | 1P00ABV8-500mg |
1,3,6-TRIOXACYCLOOCTANE |
1779-19-7 | 95% | 500mg |
$368.00 | 2024-06-19 | |
| A2B Chem LLC | AE81140-250mg |
1,3,6-TRIOXACYCLOOCTANE |
1779-19-7 | 95% | 250mg |
$179.00 | 2024-04-20 | |
| A2B Chem LLC | AE81140-5g |
1,3,6-TRIOXACYCLOOCTANE |
1779-19-7 | 95% | 5g |
$1123.00 | 2024-04-20 |
1,3,6-Trioxocane 関連文献
-
Yifeng Du,Yuhui Du,Stefano Lazzari,Tom Reimers,Rupert Konradi,Thomas W. Holcombe,E. Bryan Coughlin Polym. Chem. 2022 13 5829
-
Tian-You Zeng,Lei Xia,Ze Zhang,Chun-Yan Hong,Ye-Zi You Polym. Chem. 2021 12 165
-
3. Eight-membered heterocycles containing two phosphorus atoms. X-Ray diffraction and nuclear magnetic resonance studies of 2,6-dimethyl-1,3-dioxa-2,6-diphosphacyclo-octane 2,6-disulphides and 2,6-diselenidesCarla Piccinni-Leopardi,Jacques Reisse,Gabriel Germain,Jean Paul Declercq,Maurice Van Meerssche,Klaus Jurkschat,Clemens Mügge,Adolf Zschunke,Jean-Pierre Dutasta,Jean-Bernard Robert J. Chem. Soc. Perkin Trans. 2 1986 85
-
Yifeng Du,Yuhui Du,Stefano Lazzari,Tom Reimers,Rupert Konradi,Thomas W. Holcombe,E. Bryan Coughlin Polym. Chem. 2022 13 5829
-
Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9
1779-19-7 (1,3,6-Trioxocane) 関連製品
- 4431-83-8(Bis(2-methoxyethoxy)methane)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
